3-{[(5Z)-5-[(4-Methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-YL]methyl}benzoic acid
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Overview
Description
3-{[(5Z)-5-[(4-Methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-YL]methyl}benzoic acid is a complex organic compound with a unique structure that includes a thiazolidine ring, a methoxyphenyl group, and a benzoic acid moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(5Z)-5-[(4-Methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-YL]methyl}benzoic acid typically involves multiple steps. One common method starts with the preparation of the thiazolidine ring, followed by the introduction of the methoxyphenyl group and the benzoic acid moiety. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as p-toluenesulfonic acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
3-{[(5Z)-5-[(4-Methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-YL]methyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-{[(5Z)-5-[(4-Methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-YL]methyl}benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-{[(5Z)-5-[(4-Methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-YL]methyl}benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3-{[(5Z)-5-[(4-Methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-YL]methyl}benzoic acid include:
- 3-{[(5Z)-5-[(4-Hydroxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-YL]methyl}benzoic acid
- 3-{[(5Z)-5-[(4-Chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-YL]methyl}benzoic acid
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the methoxy group on the phenyl ring, which can influence its reactivity and biological activity compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C19H15NO5S |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
3-[[(5Z)-5-[(4-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]methyl]benzoic acid |
InChI |
InChI=1S/C19H15NO5S/c1-25-15-7-5-12(6-8-15)10-16-17(21)20(19(24)26-16)11-13-3-2-4-14(9-13)18(22)23/h2-10H,11H2,1H3,(H,22,23)/b16-10- |
InChI Key |
ISBZCYWYYYAQNY-YBEGLDIGSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC3=CC(=CC=C3)C(=O)O |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC3=CC(=CC=C3)C(=O)O |
Origin of Product |
United States |
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